4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide
Description
This compound features a benzenesulfonamide scaffold linked to a 1,3-thiazol-2-yl moiety substituted with a pyridin-3-ylmethylidene group at position 5 and a 4-methoxy group on the benzene ring. The (5E)-configuration of the methylidene bond is critical for its spatial orientation and intermolecular interactions. Structurally, it belongs to the sulfonamide-thiazole class, known for diverse biological activities, including antimicrobial and enzyme inhibitory properties .
Properties
Molecular Formula |
C16H13N3O4S2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
(NZ)-4-methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-2-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C16H13N3O4S2/c1-23-12-4-6-13(7-5-12)25(21,22)19-16-18-15(20)14(24-16)9-11-3-2-8-17-10-11/h2-10H,1H3,(H,18,19,20)/b14-9+ |
InChI Key |
NDYSDUIXNJFSRL-NTEUORMPSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/N=C\2/NC(=O)/C(=C\C3=CN=CC=C3)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N=C2NC(=O)C(=CC3=CN=CC=C3)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. These methods often include continuous flow reactions and the use of automated systems to monitor and control the reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-METHOXY-N-[(2Z,5E)-4-OXO-5-[(PYRIDIN-3-YL)METHYLIDENE]-1,3-THIAZOLIDIN-2-YLIDENE]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Sulfathiazole Derivatives
- Sulfathiazole (4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide): The parent compound lacks the methoxy and pyridinylmethylidene groups. Its antimicrobial activity arises from competitive inhibition of dihydropteroate synthase (DHPS).
- Schiff Base Derivatives (e.g., SB5 in ): Compounds like 5-(2-hydroxy-3,5-diiodobenzylidene amino)-N-(1,3-thiazol-2-yl)benzenesulfonamide incorporate halogenated aromatic systems. The pyridinylmethylidene group in the target compound may enhance π-π stacking with aromatic residues in enzyme active sites compared to iodine substituents .
Pyridine- and Heterocycle-Substituted Analogues
- 4-Methyl-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide () :
This analogue replaces the methoxy group with a methyl and introduces a thioxo group. The methyl group increases hydrophobicity (logP = 3.1 vs. ~2.5 for methoxy), while the thioxo group enhances metal chelation capacity. The target compound’s methoxy group may improve solubility but reduce membrane permeability .
Antimicrobial Activity
Sulfathiazole derivatives inhibit DHPS, but the target compound’s pyridinylmethylidene group may shift its mechanism. For example, a related indole-substituted analogue () showed strong binding to Zika virus NS3 helicase (dock score: -9.111), suggesting the target compound could target viral enzymes via similar hydrophobic and π-stacking interactions .
Enzyme Inhibition
In , six-membered N-containing rings (e.g., morpholine) in thiazole-based sulfonamides enhanced inhibitory potency against kynurenine pathway enzymes. The target compound’s pyridine ring, a six-membered heterocycle, may similarly improve activity compared to five-membered analogues (e.g., pyrrolidine derivatives) .
Physicochemical Properties
The methoxy group balances hydrophobicity and solubility, making the target compound more bioavailable than its methyl-substituted analogue but less than sulfathiazole .
Biological Activity
4-Methoxy-N-[(5E)-4-oxo-5-(pyridin-3-ylmethylidene)-1,3-thiazol-2-yl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 306.35 g/mol. The compound features a thiazole ring, a sulfonamide group, and a methoxy substituent, which are critical for its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazole derivatives, including similar compounds to this compound. These compounds have been shown to inhibit tubulin polymerization, thereby disrupting the mitotic spindle formation in cancer cells. This action leads to cell cycle arrest in the G2/M phase and induces apoptosis.
A specific study demonstrated that derivatives of thiazole exhibited cytotoxic effects against various cancer cell lines, indicating that the incorporation of a pyridine moiety may enhance these effects due to increased interaction with cellular targets .
COX Inhibition
The compound has also been evaluated for its cyclooxygenase (COX) inhibitory activity. COX enzymes are critical in inflammation and pain pathways, and their inhibition is a common therapeutic target. Preliminary data suggests that related compounds exhibit significant COX-2 inhibition, which could position them as anti-inflammatory agents .
Case Studies
- In Vitro Studies : In vitro assays have shown that compounds structurally related to this compound can effectively inhibit the proliferation of cancer cells at micromolar concentrations. For instance, a study reported a maximum COX-2 inhibition rate of 47.1% at a concentration of 20 μM for similar sulfonamide derivatives .
- In Vivo Studies : Animal models treated with thiazole derivatives demonstrated significant tumor reduction without notable neurotoxicity, suggesting a favorable therapeutic index. The efficacy was comparable to established antitumor agents but with the added benefit of overcoming multidrug resistance mechanisms commonly seen in chemotherapy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
